4-Methoxybenzyl chloride

Übersicht

Beschreibung

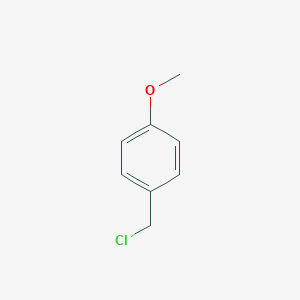

4-Methoxybenzyl chloride (CAS 824-94-2), also known as 1-(chloromethyl)-4-methoxybenzene, is a halogenated aromatic compound with a methoxy (-OCH₃) group at the para position of the benzene ring and a chloromethyl (-CH₂Cl) substituent. It is a versatile reagent in organic synthesis, widely employed for introducing the 4-methoxybenzyl (PMB) group as a protective moiety for hydroxyl and amine functionalities due to its stability under acidic conditions and ease of removal via oxidative cleavage (e.g., ceric ammonium nitrate) . Key applications include:

- Protecting Group Chemistry: Used in peptide synthesis to protect glycine residues () and hydroxyl groups in heterocyclic compounds (e.g., hydroxypyridinones, HPOs) .

- Pharmaceutical Synthesis: Intermediate in the preparation of cytotoxic phenanthro-triazine derivatives (), pyrazole-based calcium channel inhibitors (), and venlafaxine analogs ().

- Cross-Coupling Reactions: Facilitates Suzuki-Miyaura couplings with potassium aryltrifluoroborates to synthesize diarylmethanes .

- Safety Profile: Classified as genotoxic, necessitating stringent analytical controls (e.g., RP-HPLC) in pharmaceutical manufacturing .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl chloride can be synthesized through the chlorination of 4-methoxybenzyl alcohol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

PMB-Cl undergoes nucleophilic substitution with a range of nucleophiles, forming protected intermediates critical in multistep syntheses.

Reactions with Amines, Alcohols, and Thiols

- Amines : Reacts with primary and secondary amines to form 4-methoxybenzyl (PMB)-protected amines. For example, PMB-Cl reacts with N-Cbz glycine in the presence of triethylamine to yield PMB esters, which are pivotal in peptide synthesis .

- Alcohols : Ultrasound-assisted reactions with alcohols under biphasic conditions (e.g., NaOH/H₂O-CH₂Cl₂) rapidly generate PMB ethers. This method achieves >90% yield within 30 minutes .

- Thiols : Forms thioether derivatives, though these reactions are less common due to competing oxidation pathways.

Esterification with Carboxylic Acids

PMB-Cl reacts with carboxylic acids under basic conditions to form PMB esters, widely used to protect acidic protons. For example:

- Sterically hindered acids : Heating with DMF at 100°C enables esterification of hindered substrates like carboxy aldehyde 3 , yielding vinyl iodide precursors .

- Amino acids : Silver carboxylates of amino acids react with PMB-Cl to avoid racemization, providing enantiomerically pure esters .

Table 1: Nucleophilic Substitution Reactions of PMB-Cl

Solvolysis and Mechanistic Studies

Solvolysis of PMB-Cl follows an Sₙ1 mechanism, with solvent participation influencing reaction rates.

Solvent Effects

- Nucleophilic solvents : Ethanol/water mixtures accelerate solvolysis via dual ionization and nucleophilic attack .

- Low-polarity solvents : Reaction rates decrease due to reduced stabilization of the carbocation intermediate .

Table 2: Solvolysis Rate Constants (k × 10⁵ s⁻¹) at 25°C

| Solvent | PMB-Cl Rate | PMB-Br Rate |

|---|---|---|

| 80% Ethanol | 4.2 | 8.7 |

| 97% TFE | 0.3 | 0.9 |

| Acetone/water | 1.8 | 3.4 |

Kinetic Isotope Effects (KIE)

- α-Deuterium KIE : Values of 1.08–1.21 for PMB-Cl suggest a stepwise mechanism with partial nucleophilic participation .

Coupling Reactions

PMB-Cl participates in cross-coupling reactions to construct complex architectures:

- Suzuki-Miyaura coupling : Reacts with potassium aryltrifluoroborates under Pd catalysis to form diarylmethanes .

- Nozaki-Hiyama-Kishi reaction : Appends PMB ester fragments to macrocyclic aldehydes, enabling total syntheses of natural products like haterumalide NA .

Thermal Stability and Decomposition

PMB-Cl exhibits thermal hazards under uncontrolled conditions:

- Exothermic decomposition : At >100°C, self-accelerating decomposition generates gaseous byproducts, posing explosion risks .

- Stabilizers : Commercial formulations include potassium carbonate (0.5 wt%) or amylene to suppress degradation .

Critical Storage Parameters

| Parameter | Value |

|---|---|

| Max storage temp | 25°C |

| Decomposition onset | 120°C (DSC) |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Agents

PMB-Cl is instrumental in synthesizing stilbene and dihydrostilbene derivatives, which have shown potential as anticancer agents. Research indicates that these derivatives exhibit significant cytotoxic activity against cancer cell lines, making PMB-Cl a valuable precursor in cancer drug development .

Protecting Group in Organic Synthesis

In organic chemistry, PMB-Cl serves as a protecting group for carboxylic acids and alcohols. The 4-methoxybenzyl (PMB) group can be easily introduced and removed under mild conditions, making it a "workhorse" protecting group in multi-step syntheses. This property is particularly useful in peptide synthesis and the preparation of complex natural products .

Industrial Applications

Synthesis of Fine Chemicals

PMB-Cl is utilized in the synthesis of various fine chemicals, including agrochemicals and specialty chemicals. Its reactivity allows for the formation of esters and amides through acylation reactions with alcohols and amines, facilitating the production of diverse chemical compounds .

Carbohydrate Chemistry

The PMB group is extensively used in carbohydrate chemistry due to its stability and ease of removal under oxidative conditions. This application is crucial for synthesizing glycosides and other carbohydrate derivatives, enabling researchers to explore complex glycosylation reactions .

Case Study 1: Anticancer Derivatives

A study published in Organic Chemistry demonstrated the synthesis of PMB-protected stilbene derivatives that exhibited potent anticancer activity against various tumor cell lines. The research highlighted the efficacy of these compounds in inhibiting cell proliferation and inducing apoptosis, showcasing PMB-Cl's role as a key intermediate in drug discovery .

Case Study 2: Peptide Synthesis

In another significant study, researchers utilized PMB-Cl to protect amino acids during peptide synthesis. The PMB group allowed for selective deprotection under mild conditions, resulting in high yields of desired peptide products. This methodology emphasizes the importance of PMB-Cl in developing peptide-based therapeutics .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Anticancer agents |

| Organic Synthesis | Protecting group for carboxylic acids |

| Fine Chemicals | Synthesis of esters and amides |

| Carbohydrate Chemistry | Glycoside synthesis |

Wirkmechanismus

The mechanism of action of 4-methoxybenzyl chloride involves its reactivity as an electrophile. The chlorine atom in the molecule is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis, where it can be used to introduce the 4-methoxybenzyl group into various molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analogues

Benzyl Chloride Derivatives

Reactivity Differences :

- The methoxy group in this compound enhances nucleophilic substitution rates at the benzylic position due to its electron-donating nature, whereas electron-withdrawing groups (e.g., -CF₃) reduce reactivity .

- In electrocatalytic carboxylation (Table 2, ), this compound (1g) exhibits moderate yields (~60–70%), outperforming 4-methyl derivatives but underperforming compared to activated substrates like chlorodiphenylmethane .

Acyl Chloride Analogues

Functional Group Contrast :

- Benzyl Chlorides (-CH₂Cl): Undergo SN2 reactions (e.g., esterifications, etherifications) .

- Acyl Chlorides (-COCl): Participate in nucleophilic acyl substitutions (e.g., Friedel-Crafts acylations, amide formations) .

Toxicity and Handling

- This compound requires rigorous genotoxicity controls in APIs, as highlighted by RP-HPLC methods with detection limits <1 ppm .

- 4-Chlorobenzyl chloride and acyl chlorides (e.g., 4-methoxybenzoyl chloride) pose risks of skin/eye irritation and require anhydrous handling .

Biologische Aktivität

4-Methoxybenzyl chloride (4-MBC) is an organic compound with significant biological activity, particularly noted for its role as a genotoxic impurity in pharmaceuticals. This article explores its biological properties, mechanisms of action, and implications for human health, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H10ClO

- Molecular Weight : 172.63 g/mol

The compound features a methoxy group (-OCH₃) attached to a benzyl chloride moiety, which influences its reactivity and biological interactions.

Genotoxicity and Biological Assays

4-MBC has been identified as a genotoxic impurity in various pharmaceutical formulations, particularly in venlafaxine hydrochloride. Its genotoxic potential has been assessed through several assays:

- Salmonella/microsome assay : This assay evaluates mutagenicity by measuring the ability of compounds to induce mutations in bacteria.

- DNA repair assay : This test assesses the capability of cells to repair DNA damage caused by genotoxic agents.

Research indicates that 4-MBC exhibits significant mutagenic activity in these assays, comparable to other related compounds such as benzyl chloride (BC) and 4-chloromethylbiphenyl (4CMB). For instance, a study found that 4-MBC was active in mutagenicity assays without requiring metabolic activation, suggesting direct DNA interaction capabilities .

Case Study 1: Pharmaceutical Impurity

In a study focusing on venlafaxine hydrochloride, a novel RP-HPLC method was developed to quantify 4-MBC levels. The method demonstrated high sensitivity with a limit of quantification (LOQ) of 0.052 ppm and showed robust recovery rates ranging from 103.26% to 111.47% across various concentrations. The stability of 4-MBC in the tested formulations was confirmed over time, indicating its persistence as a potential risk factor in drug safety assessments .

Case Study 2: Occupational Exposure

A cohort study involving workers exposed to benzyl chloride derivatives, including 4-MBC, reported elevated incidences of lung cancer among employees in chemical manufacturing settings. The study highlighted a statistically significant association between exposure duration and cancer mortality rates, underscoring the potential carcinogenic risks associated with long-term exposure to compounds like 4-MBC .

The biological activity of 4-MBC is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to DNA damage. The following mechanisms have been proposed:

- Alkylation of DNA : The chloride group can react with nucleophilic sites on DNA, causing mutations.

- Induction of oxidative stress : Metabolism of 4-MBC may lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxybenzyl chloride in laboratory settings?

The most widely used method involves reacting 4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) in chloroform at 0°C. This reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. Key steps include:

- Dropwise addition of SOCl₂ to the alcohol in chloroform under ice-cooling to control exothermicity.

- Stirring for 12 hours to ensure complete conversion.

- Removal of excess SOCl₂ and solvent under vacuum to isolate the product with 93% yield .

Purification is typically achieved via distillation or column chromatography. Alternative methods include using PCl₃ or oxalyl chloride , though SOCl₂ is preferred for its efficiency and mild conditions.

Q. How is this compound utilized as a protecting group in organic synthesis?

4-Methoxybenzyl (PMB) chloride is a versatile protecting agent for hydroxyl and amine groups. Its applications include:

- Alcohol protection : Forms PMB ethers under basic conditions (e.g., NaH or DBU), which are stable during acidic/basic reactions but cleavable via oxidative methods (e.g., ceric ammonium nitrate or DDQ) .

- Amine protection : Reacts with primary/secondary amines to form PMB-amines, resistant to hydrolysis but removable by hydrogenolysis or strong acids .

- Peptide synthesis : Used to protect C-terminal glycine residues, though racemization risks require careful optimization of reaction conditions (e.g., low temperatures, non-polar solvents) .

Advanced Research Questions

Q. What experimental strategies minimize racemization when using this compound to protect chiral centers in amino acids?

Racemization during PMB protection of amino acids can be mitigated by:

- Low-temperature reactions (<0°C) to slow base-catalyzed enolization.

- Using non-polar solvents (e.g., CH₂Cl₂) instead of DMF or DMSO.

- Avoiding strong bases; imidazole or DMAP are preferred for activating acid chlorides.

- Real-time monitoring via chiral HPLC or circular dichroism (CD) to detect early-stage racemization .

Q. How can researchers address discrepancies in reported reaction yields for PMB-protected intermediates?

Discrepancies often arise from:

- Reagent purity : Trace moisture in SOCl₂ or solvents can hydrolyze PMB-Cl, reducing yields. Use freshly distilled reagents and anhydrous conditions.

- Reaction monitoring : Incomplete conversion due to suboptimal stoichiometry (e.g., insufficient SOCl₂). Confirm completion via TLC or GC-MS.

- Workup procedures : Residual HCl or solvents may affect isolated yields. Neutralize acidic byproducts with NaHCO₃ before extraction .

Reproducing literature protocols with strict control of variables (temperature, solvent dryness) is critical.

Q. What mechanistic insights explain the selective deprotection of PMB groups using oxalyl chloride?

Oxalyl chloride (COCl)₂ facilitates PMB deprotection via electrophilic cleavage :

- The reagent generates a chlorooxonium ion that protonates the PMB ether’s methoxy group.

- Subsequent SN1-type cleavage releases the PMB cation, which is trapped as this compound.

- Advantages over traditional methods (e.g., DDQ): Higher selectivity for PMB over benzyl or allyl groups and compatibility with acid-sensitive substrates .

Q. How does the choice of solvent impact the efficiency of PMB protection in sterically hindered substrates?

- Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity but may promote side reactions in hindered systems.

- Chloroform or toluene is preferred for bulky substrates due to their low polarity, reducing unwanted SN2 pathways.

- Microwave-assisted synthesis in DCE has been reported to accelerate reactions for hindered alcohols while maintaining >90% yield .

Q. What analytical techniques are most reliable for characterizing PMB-protected compounds?

- ¹H NMR : Methoxy protons (δ 3.8 ppm) and benzyl protons (δ 4.4 ppm) confirm PMB incorporation.

- HRMS : Exact mass analysis verifies molecular ion peaks.

- IR Spectroscopy : Absence of OH/NH stretches post-protection.

- X-ray crystallography : Resolves stereochemistry in chiral PMB derivatives .

Q. How can researchers optimize PMB deprotection in multistep syntheses without damaging sensitive functional groups?

- Oxidative cleavage : Ceric ammonium nitrate in aqueous acetonitrile selectively removes PMB groups without affecting esters or alkenes.

- Reductive cleavage : Hydrogenolysis with Pd/C under H₂ is suitable for PMB-amines but incompatible with sulfur-containing groups.

- Acid-labile linkers : Use TFA in CH₂Cl₂ for PMB cleavage in solid-phase peptide synthesis .

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYOXXOKFQHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231718 | |

| Record name | 4-Methyloxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-94-2 | |

| Record name | 4-Methoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxybenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyloxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(chloromethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLOXYBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q500ZS03TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.